molecular formula C20H10ClFN2O5 B4549351 4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B4549351
M. Wt: 412.8 g/mol
InChI Key: NTWCCDXCCHZBJG-YVLHZVERSA-N
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Description

4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H10ClFN2O5 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.0262273 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analogue of Nifurtimox

  • Antiparasitic Activity : This compound is noted as a new analogue of nifurtimox with activity against Trypanosoma cruzi, highlighting its potential in antiparasitic treatments (Caracelli et al., 1996).

Azo Polymers for Optical Storage

  • Optical Storage Applications : The compound plays a role in the synthesis of azo polymers, which have applications in reversible optical storage, indicating its significance in materials science (Meng et al., 1996).

Fragmentation Studies

  • Mass-spectral Fragmentation : Research on the mass-spectral fragmentation of related furazan compounds provides valuable insights into their chemical behavior, which is essential for analytical chemistry applications (Kato & Hirao, 1972).

Antimycobacterial Activity

  • Antimycobacterial Properties : Synthesized coupling products from 4-aminobenzoic acid hydrazones, which include similar structures, have shown antimycobacterial activity, underscoring potential medical applications (Küçükgüzel et al., 1999).

Anticonvulsant Activity

  • Anticonvulsant Properties : A series of triazole derivatives, including compounds with similar chemical structures, have been synthesized and evaluated for their anticonvulsant activity, suggesting its relevance in neurological drug development (Küçükgüzel et al., 2004).

Synthesis Techniques

  • Synthesis Methods : Studies on directed lithiation and palladium catalysed coupling provide insights into the methods of synthesizing such compounds, which is crucial for chemical manufacturing (Ennis & Gilchrist, 1990).

Photoinduced Aromatization

  • Photochemical Reactions : Research on the photoinduced aromatization of unsymmetrically substituted dihydropyridines, which include similar structural features, demonstrates the compound's utility in photochemistry (Memarian et al., 2007).

Properties

IUPAC Name

(4Z)-4-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClFN2O5/c21-16-9-13(24(26)27)4-6-15(16)18-7-5-14(28-18)10-17-20(25)29-19(23-17)11-2-1-3-12(22)8-11/h1-10H/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCCDXCCHZBJG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366983
Record name AC1M2ZHX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-43-6
Record name AC1M2ZHX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one

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